3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide
Description
Properties
Molecular Formula |
C16H15N5O3 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-methoxy-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-15(24-2)14(9-12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
UNFLLPSXUHDJMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Aluminum Chloride (AlCl₃)-Mediated Cycloaddition
Bismuth-Promoted Electrochemical Synthesis
Tin(II) Chloride (SnCl₂) on Nano-SiO₂
Table 1 : Comparison of Tetrazole Synthesis Methods
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Scalability |
|---|---|---|---|---|
| AlCl₃ | 90 | 6–8 | 84–91 | Lab-scale |
| Bi/Electrochem | 0 | 2 | 69–91 | Pilot-scale |
| SnCl₂-SiO₂ | 100 | 4 | 90 | Industrial |
Methoxy Group Installation: Position-Specific Functionalization
Direct Alkylation of Phenols
Ullmann Coupling for Diarylmethoxylation
Benzamide Coupling: Reagent and Solvent Optimization
Acyl Chloride Route
Carbodiimide-Mediated Coupling
-
Reagents : EDCI (1.2 eq), HOBt (1.2 eq), DCM, RT, 6 h.
-
Yield : 92%.
-
Advantage : Avoids moisture-sensitive intermediates.
Table 2 : Benzamide Coupling Efficiency
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acyl chloride | SOCl₂, pyridine | Pyridine | 89 | 98 |
| EDCI/HOBt | EDCI, HOBt | DCM | 92 | 99 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
-
Reactors : Microfluidic channels with in-line IR monitoring.
-
Conditions :
-
Tetrazole cycloaddition: 120°C, 3 min residence time.
-
Benzamide coupling: 80°C, 5 min.
-
-
Output : 1.2 kg/h with 94% purity.
Catalyst Immobilization
Purification and Analytical Validation
Recrystallization Protocols
Spectroscopic Characterization
-
¹H NMR :
-
IR : C=O stretch at 1675 cm⁻¹; tetrazole ring at 1503 cm⁻¹.
Challenges and Mitigation Strategies
Regioselectivity in Tetrazole Formation
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy groups at the 3- and 4-positions undergo nucleophilic substitution under acidic or basic conditions. For example:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Demethylation | HBr (48%), reflux, 6 hrs | 3-Hydroxy-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzamide | Selective cleavage of methoxy groups; retains tetrazole stability. |
| Alkoxy Exchange | NaOH (1M), ethanol, 80°C, 4 hrs | 3-Ethoxy-N-[4-ethoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide | Requires excess alkyl halide for complete substitution. |
Mechanistic Insight :
The reaction proceeds via protonation of the methoxy oxygen, followed by nucleophilic attack (e.g., Br⁻ or OH⁻). Steric hindrance from the tetrazole ring slows substitution at the 3-position compared to the 4-position.
Oxidation Reactions
Oxidation targets the methoxy and benzamide moieties:
Mechanistic Insight :
KMnO₄ oxidizes methoxy groups to ketones via radical intermediates, while CrO₃ selectively oxidizes benzamide to carboxylic acids .
Reduction Reactions
Catalytic hydrogenation modifies aromatic rings:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic Ring Hydrogenation | H₂ (1 atm), Pd/C (10%), ethanol, 25°C, 24 hrs | 3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)cyclohexyl]benzamide | Partial reduction; tetrazole ring remains intact. |
Mechanistic Insight :
The tetrazole ring’s electron-withdrawing nature deactivates the adjacent benzene ring, slowing hydrogenation kinetics.
Acid-Base Reactions
The tetrazole ring (pKa ~4.9) participates in acid-base equilibria:
Mechanistic Insight :
Deprotonation at the N2-position of the tetrazole ring increases nucleophilicity, facilitating further functionalization .
Acylation and Trans-Acylation
The tetrazole ring participates in acyl transfer reactions under mild conditions:
Mechanistic Insight :
Base-mediated intermolecular trans-aminoacylation occurs via a tetrahedral intermediate, with the tetrazole acting as a nucleophile .
Cycloaddition Reactions
The tetrazole ring engages in [3+2] cycloadditions:
Mechanistic Insight :
The tetrazole’s electron-deficient nature directs nitrone addition to the C5 position, forming stable bicyclic structures .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing tetrazole rings exhibit promising anticancer properties. The structural features of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide may enhance its ability to inhibit tumor growth by modulating key signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar tetrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in the development of anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been highlighted in recent studies. Its structural components may contribute to its ability to inhibit the growth of bacteria and fungi. For instance, derivatives with similar functionalities have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess significant antimicrobial activity .
Pharmacology
Enzyme Inhibition
The compound's ability to interact with specific enzymes makes it a valuable candidate in pharmacological research. For example, compounds with similar structures have been studied for their inhibitory effects on enzymes involved in cancer progression and inflammation. If this compound exhibits similar properties, it could be explored as a therapeutic agent for conditions like cancer or chronic inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. SAR studies can help identify which modifications to the compound's structure enhance its efficacy or reduce toxicity. This approach has been successfully applied to other tetrazole-containing compounds, leading to the development of more potent derivatives .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity . This interaction can modulate various biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, differing primarily in substituents or heterocyclic components:
4-Bromo-N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]Benzamide ()
- Key difference : A bromine atom replaces the 3-methoxy group on the benzamide core.
- Impact : Bromine increases molecular weight (394.2 g/mol) and may enhance hydrophobic interactions in binding pockets. However, it could reduce metabolic stability compared to methoxy groups .
APD791 ()
- Structure: 3-Methoxy-N-[3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl]benzamide.
- Key features: Incorporates a pyrazole ring and morpholinoethoxy side chain.
- Activity : A potent 5-HT2A receptor antagonist (Ki = 1.3 nM), highlighting the importance of morpholine and pyrazole groups in receptor binding .
GR125743 ()
- Structure : N-[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]-3-methyl-4-(4-pyridinyl)benzamide.
- Key features : Piperazine and pyridine substituents.
- Activity : Binds to serotonin receptors (5-HT1A/1B) and modulates gene interactions (e.g., ESR1, PGR), demonstrating the role of pyridine and piperazine in target specificity .
E153-0401 ()
- Structure : 3-Methoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide.
- Key features : Thiazolopyridine substituent.
- Applications : Used in screening libraries for kinase inhibition or anticancer activity, emphasizing the utility of fused heterocycles in drug discovery .
Comparative Analysis Table
Biological Activity
3-Methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, with the chemical formula C18H19N5O3 and CAS number 1190276-16-4, is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the current understanding of its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O3 |
| Molar Mass | 353.38 g/mol |
| CAS Number | 1190276-16-4 |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation, with results demonstrating varying degrees of effectiveness:
- IC50 Values : The concentration required to inhibit cell growth by 50% (IC50) was reported in several studies, indicating significant activity against certain cancer types:
- MCF-7 (breast cancer) : IC50 = 3.1 µM
- HCT116 (colon cancer) : IC50 = 3.7 µM
- HEK293 (human embryonic kidney) : IC50 = 5.3 µM
These results suggest that the compound exhibits selective antiproliferative activity, particularly against breast cancer cells, which is critical for developing targeted cancer therapies .
The mechanism through which this compound exerts its biological effects may involve:
- Induction of Apoptosis : Studies suggest that compounds with similar structures can induce programmed cell death in cancer cells, potentially through mitochondrial pathways.
- Antioxidative Properties : Some derivatives have shown antioxidative activity that could enhance their anticancer effects by reducing oxidative stress within cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity , particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
- E. faecalis (Gram-positive) : MIC = 8 µM
- S. aureus : MIC = 16 µM
These findings are promising for the development of new antibacterial agents, especially in light of rising antibiotic resistance .
Case Studies and Research Findings
- In Vitro Studies : Various studies have assessed the compound's antiproliferative effects using different cancer cell lines. The results consistently indicate that it holds potential as a therapeutic agent against specific cancers.
- Antimicrobial Testing : Research has shown that derivatives similar to this compound exhibit significant antibacterial properties, suggesting a broader application in treating infections caused by resistant bacterial strains.
- Pharmacokinetics and Toxicology : Preliminary studies on related compounds indicate favorable pharmacokinetic profiles and low toxicity in animal models, which are essential factors for further clinical development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide, and how can intermediates like 4-methoxy-3-(1H-tetrazol-1-yl)aniline be optimized?
- Method : The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, 4-methoxy-3-(1H-tetrazol-1-yl)aniline (a critical intermediate) can undergo amidation with 3-methoxybenzoyl chloride under reflux in anhydrous dichloromethane, using triethylamine as a base . Optimization of intermediates includes controlling reaction temperature (e.g., 0–5°C for NAS to minimize byproducts) and purification via column chromatography with ethyl acetate/hexane gradients .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Method :
- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring and methoxy groups. For example, the tetrazole proton appears as a singlet near δ 9.2 ppm, while methoxy protons resonate at δ 3.8–3.9 ppm .
- IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650 cm⁻¹) and tetrazole ring (C=N stretch ~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Ensure molecular ion consistency with theoretical mass (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₃: 334.1152) .
Q. What are the common side reactions encountered during synthesis, and how can they be mitigated?
- Method : Oxidation of the aniline intermediate to nitro derivatives is a key side reaction. Using inert atmospheres (N₂/Ar) and avoiding strong oxidants like KMnO₄ minimizes this. Byproducts from incomplete amidation can be removed via recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How can computational modeling predict reactivity and optimize reaction conditions for synthesizing this compound?
- Method : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in NAS reactions, identifying electron-deficient positions on the aryl ring for targeted substitution . Molecular docking (e.g., AutoDock Vina) predicts binding affinities of the compound to biological targets, guiding structural modifications for enhanced activity .
Q. How can researchers resolve contradictory data in reaction yields when introducing substituents on the benzamide moiety?
- Method : Contradictions often arise from solvent polarity and steric effects. For example, electron-withdrawing groups (e.g., -NO₂) on the benzamide reduce yields in polar aprotic solvents like DMF due to increased steric hindrance. Switching to THF or toluene improves yields by 15–20% . Statistical tools like Design of Experiments (DoE) can systematically evaluate variables (temperature, solvent, catalyst) .
Q. What strategies improve regioselectivity in tetrazole ring formation amid competing reactive sites?
- Method : Protecting groups (e.g., Boc for amines) or Lewis acid catalysts (e.g., ZnCl₂) direct cycloaddition regioselectivity. For instance, ZnCl₂ increases 1H-tetrazole formation over 2H-isomers by stabilizing the transition state via coordination to nitrile intermediates .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points (e.g., 217–220°C vs. 225–228°C) be addressed?
- Method : Variations often stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography distinguish polymorphs. Recrystallization from dimethyl sulfoxide (DMSO) versus acetonitrile can isolate specific crystalline forms .
Methodological Tables
| Reaction Optimization Parameters | Impact on Yield | Evidence Source |
|---|---|---|
| Anhydrous DCM, 0–5°C, Triethylamine | 75–80% yield | |
| THF solvent, ZnCl₂ catalyst | 85–90% yield | |
| Ethanol/water recrystallization | Purity >98% |
| Key Spectral Peaks | Assignment | Evidence Source |
|---|---|---|
| 1H NMR δ 9.2 (s, 1H) | Tetrazole proton | |
| IR 1650 cm⁻¹ | Amide C=O stretch |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
